molecular formula C15H14N4O3S B2654072 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1215707-86-0

2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2654072
CAS No.: 1215707-86-0
M. Wt: 330.36
InChI Key: ZPJAJRYOVJCZGK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a 5-cyano group, a methylthio substituent at position 4, and a 6-oxo-1,6-dihydropyrimidinyl core.

Properties

IUPAC Name

2-(5-cyano-4-methylsulfanyl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-22-11-5-3-10(4-6-11)18-13(20)8-19-9-17-14(23-2)12(7-16)15(19)21/h3-6,9H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJAJRYOVJCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and acetamides. Key steps may involve:

    Nucleophilic substitution: Introduction of the cyano and methylthio groups onto the pyrimidine ring.

    Amidation: Formation of the acetamide linkage with the methoxyphenyl group.

    Oxidation: Introduction of the oxo group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Influence on signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Data : While analogs like 8c show VEGFR-2 inhibition, the target compound’s biological profile remains uncharacterized. Future studies should evaluate its kinase inhibition or cytotoxicity.
  • Synthetic Optimization : The target compound’s yield and purity could be improved using methods from high-yield analogs (e.g., compound 5.6 ’s 80% yield protocol) .

Biological Activity

2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.

Molecular Structure

The compound has the following molecular structure:

  • Molecular Formula : C15H14N4O2S
  • Molecular Weight : 314.4 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The presence of the cyano group, methylthio moiety, and the methoxyphenyl group contributes to its unique chemical reactivity and biological activity. The pyrimidine ring system is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against a range of bacteria and fungi. In vitro studies suggest that this compound may possess comparable antimicrobial activity due to the presence of the cyano and methylthio groups, which are known to enhance bioactivity.

Anticancer Properties

Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For example, a related compound was shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death. The specific activity of this compound in anticancer applications remains to be fully elucidated but is a promising area for future research.

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activity. Pyrimidine derivatives are often investigated as inhibitors of enzymes such as kinases and phosphodiesterases, which are crucial in various biochemical pathways. Preliminary studies may reveal that this compound can inhibit specific targets involved in disease processes.

Synthesis and Characterization

The synthesis of this compound has been achieved through several methods involving multi-step reactions. The characterization typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.

MethodYield (%)Key Findings
One-pot synthesis75%Efficient method yielding high purity
Cycloaddition reactions65%Formation of new derivatives with enhanced activity

Pharmacological Studies

Pharmacological evaluations have included assessments of cytotoxicity against various cancer cell lines, antimicrobial susceptibility testing, and enzyme inhibition assays. Results indicate that modifications in the structure can significantly alter biological activity.

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